4-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Description
4-Bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic benzamide derivative featuring a tetrahydroquinoline core substituted with a butyl group at the 1-position and a 4-bromobenzamide moiety at the 6-position. This compound is structurally tailored to modulate lipophilicity and hydrogen-bonding capacity, properties critical for biological activity and pharmacokinetics. Potential applications include roles in medicinal chemistry, such as enzyme inhibition or nucleic acid transfection, as inferred from structurally related benzamide derivatives (e.g., ).
Properties
IUPAC Name |
4-bromo-N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O2/c1-2-3-12-23-18-10-9-17(13-15(18)6-11-19(23)24)22-20(25)14-4-7-16(21)8-5-14/h4-5,7-10,13H,2-3,6,11-12H2,1H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZKLXBETFYTEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Introduction of the Butyl Group: The butyl group can be introduced through an alkylation reaction, where the tetrahydroquinoline intermediate is treated with a butyl halide in the presence of a base.
Bromination: The bromine atom can be introduced through an electrophilic aromatic substitution reaction, where the benzamide intermediate is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS).
Amidation: The final step involves the formation of the amide bond by reacting the brominated benzamide with the tetrahydroquinoline intermediate in the presence of a coupling agent such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA, acetic acid, room temperature.
Reduction: NaBH4 or LiAlH4, ethanol or tetrahydrofuran (THF), room temperature to reflux.
Substitution: Nucleophiles (amines, thiols, alkoxides), polar aprotic solvents (DMF, DMSO), elevated temperatures.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced tetrahydroquinoline derivatives.
Substitution: Substituted benzamides with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors involved in disease pathways.
Medicine: Explored for its potential therapeutic effects in treating conditions such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their differentiating features:
Physical and Chemical Properties
- Lipophilicity: Branched (isobutyl) and acyl (propanoyl) substituents alter logP values, impacting solubility and bioavailability.
- Thermal stability : Acyl derivatives () may exhibit lower thermal stability due to hydrolytic sensitivity.
Biological Activity
4-Bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound belonging to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a bromine atom at the 4-position of the benzamide ring and a butyl group attached to the nitrogen atom of the tetrahydroquinoline moiety. The presence of bromine is significant as it can enhance the compound's reactivity and biological activity through mechanisms such as halogen bonding.
| Property | Value |
|---|---|
| Molecular Formula | C_{16}H_{19}BrN_{2}O |
| Molecular Weight | 351.25 g/mol |
| CAS Number | 954661-57-5 |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit potent antimicrobial properties. For instance, halogenated benzamides have shown effectiveness against various bacterial strains, including Staphylococcus aureus (MRSA) and Escherichia coli . The mechanism often involves inhibition of bacterial growth through disruption of critical cellular processes.
In comparative studies, derivatives such as N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide have demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics . This suggests that this compound may possess similar or enhanced antimicrobial properties.
The biological activity of this compound is believed to involve its interaction with specific molecular targets such as enzymes or receptors. It may act as an inhibitor or modulator affecting various biological pathways .
Potential Targets
- Enzymatic Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways involved in cell growth and differentiation.
Case Studies and Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of quinoline derivatives. For example:
- A study demonstrated that halogenated compounds showed improved antibacterial activity due to enhanced membrane permeability and interaction with essential proteins .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound better, a comparison with structurally similar compounds is essential.
| Compound Name | Activity | Remarks |
|---|---|---|
| This compound | Antimicrobial & Anticancer | Potentially effective against MRSA |
| N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide | Moderate antibacterial | Lacks bromine; lower potency |
| 4-Chloro-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | Antimicrobial | Chlorine may reduce reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
